Sardomozide dihydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du dihydrochlorure de Sardomozide implique la réaction de la 4-amidino-1-indanone avec des dérivés d'hydrazine. Les conditions réactionnelles incluent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et l'eau, la réaction étant effectuée à des températures élevées pour assurer une conversion complète .

Méthodes de production industrielle

La production industrielle du dihydrochlorure de Sardomozide suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté élevée et la constance du produit final. Le composé est généralement stocké à -20 °C pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le dihydrochlorure de Sardomozide subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le dihydrochlorure de Sardomozide comprennent les dérivés d'hydrazine, les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées dans des solvants comme le DMSO et l'eau, le contrôle de la température étant crucial pour des résultats optimaux .

Principaux produits formés

Les principaux produits formés à partir des réactions du dihydrochlorure de Sardomozide dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers analogues substitués .

Applications de la recherche scientifique

Le dihydrochlorure de Sardomozide a une large gamme d'applications dans la recherche scientifique:

Mécanisme d'action

Le dihydrochlorure de Sardomozide exerce ses effets en inhibant l'enzyme S-adénosylméthionine décarboxylase (SAMDC). Cette inhibition entraîne une diminution des niveaux de polyamines, qui sont essentielles à la croissance et à la différenciation cellulaires. Le composé se lie au site actif de la SAMDC, empêchant la conversion de la S-adénosylméthionine en S-adénosylméthionine décarboxylée .

Applications De Recherche Scientifique

Sardomozide dihydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

Sardomozide dihydrochloride exerts its effects by inhibiting the enzyme S-adenosylmethionine decarboxylase (SAMDC). This inhibition leads to a decrease in the levels of polyamines, which are essential for cell growth and differentiation. The compound binds to the active site of SAMDC, preventing the conversion of S-adenosylmethionine to decarboxylated S-adenosylmethionine .

Comparaison Avec Des Composés Similaires

Composés similaires

Dihydrochlorure de Synucleozid: Un autre inhibiteur de la SAMDC avec une puissance similaire.

Dihydrochlorure de PreQ1: Un composé avec un mécanisme d'action différent mais utilisé dans des applications de recherche similaires.

Dihydrochlorure de BD 1063: Un composé avec des caractéristiques structurelles similaires mais des cibles biologiques différentes.

Unicité

Le dihydrochlorure de Sardomozide se distingue par sa forte puissance et sa sélectivité pour la SAMDC. Sa capacité à réduire considérablement les niveaux de polyamines en fait un outil précieux dans la recherche fondamentale et appliquée .

Activité Biologique

Sardomozide dihydrochloride, also known as CGP 48664, is a potent inhibitor of S-adenosylmethionine decarboxylase (SAMDC), an enzyme critical in polyamine biosynthesis. Its unique chemical structure, characterized by a hydrazone moiety, positions it as a significant compound in pharmacological research, particularly in cancer therapy and metabolic studies.

This compound exerts its biological effects primarily through the inhibition of SAMDC. This enzyme catalyzes the decarboxylation of S-adenosylmethionine (SAM) to produce methylthioadenosine (MTA) and carbon dioxide. By inhibiting SAMDC, Sardomozide disrupts the production of polyamines such as spermidine and spermine, which are essential for cell growth, differentiation, and apoptosis. The IC50 value for Sardomozide is approximately 5 nM , indicating its high potency in inhibiting SAMDC activity in cellular assays .

Biological Implications

The inhibition of polyamine synthesis by Sardomozide has profound implications for cellular processes:

- Cell Cycle Arrest : By disrupting polyamine levels, Sardomozide leads to cell cycle arrest, particularly in cancer cells where rapid proliferation is common.

- Apoptosis Induction : The alteration in polyamine levels can trigger apoptotic pathways, making Sardomozide a potential candidate for cancer therapeutics.

- Modulation of Gene Expression : Sardomozide has been shown to influence protein translation mechanisms through its effects on polyamines, which are known to affect frameshifting efficiency during mRNA translation .

Study 1: Inhibition of Polyamine Biosynthesis

In a study examining the effects of Sardomozide on various cancer cell lines, it was found that treatment with the compound significantly reduced polyamine levels and inhibited cell proliferation. The study utilized both Sardomozide and difluoromethylornithine (DFMO) as inhibitors to demonstrate that polyamine biosynthesis is critical for cell survival under nutrient-restricted conditions .

Study 2: Effects on Cysteine Metabolism

Another research effort highlighted the role of Sardomozide in modulating cysteine metabolism during cellular stress. By inhibiting SAMDC, Sardomozide altered intracellular levels of SAM and impacted downstream metabolic pathways, thereby influencing cell survival and proliferation under conditions of cysteine restriction .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other related compounds:

| Compound Name | Mechanism of Action | IC50 Value | Unique Features |

|---|---|---|---|

| This compound | Inhibits SAMDC | 5 nM | Highly selective for SAMDC |

| Difluoromethylornithine | Inhibits ornithine decarboxylase | Not specified | Targets a different step in polyamine synthesis |

| Methylglyoxal bis(guanylhydrazone) | Inhibits polyamine metabolism | Not specified | Also affects nitric oxide synthase |

| 1-Aminocyclopropane-1-carboxylic acid | Inhibits arginine decarboxylase | Not specified | Directly impacts arginine metabolism |

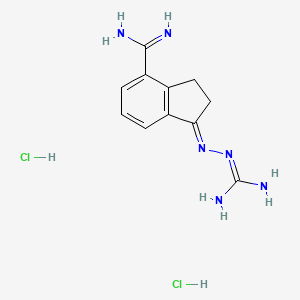

Propriétés

IUPAC Name |

(1E)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6.2ClH/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15;;/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17);2*1H/b16-9+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEIPGJSFDAPIC-NENXIMLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=N\N=C(N)N)/C2=C1C(=CC=C2)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138794-73-7 | |

| Record name | Sardomozide dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138794737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SARDOMOZIDE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEH39O5H7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.